ethyl 4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with a thiazolidinone derivative, followed by esterification with ethyl benzoate. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the phenylimino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the creation of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and hydrophobic interactions with active sites, while the furan and benzoate groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL 4-(5-{[3-(4-METHOXYBENZYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE
- ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOATE
Uniqueness
The uniqueness of ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H24N2O5S/c1-3-32-25(30)19-11-9-18(10-12-19)22-14-13-21(33-22)17-23-24(29)28(15-16-31-2)26(34-23)27-20-7-5-4-6-8-20/h4-14,17H,3,15-16H2,1-2H3/b23-17+,27-26? |
InChI Key |
WACVNANQQMROHZ-GXVPZIMRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC |
Origin of Product |
United States |
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